molecular formula C14H18N2O2 B13678142 Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate

Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate

Cat. No.: B13678142
M. Wt: 246.30 g/mol
InChI Key: OMELFXOZPWJKJM-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate is an organic compound that belongs to the class of indazole derivatives Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features an ethyl ester group at the 3-position and a tert-butyl group at the 5-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(tert-butyl)-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the 3-position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: 5-(tert-butyl)-1H-indazole-3-carboxylic acid

    Reduction: 5-(tert-butyl)-1H-indazole-3-methanol

    Substitution: Various substituted indazole derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:

  • 5-(tert-butyl)-1H-indazole-3-carboxylic acid
  • 5-(tert-butyl)-1H-indazole-3-methanol
  • Ethyl 1H-indazole-3-carboxylate

Uniqueness

The presence of both the ethyl ester and tert-butyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds. These structural features can influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 5-tert-butyl-1H-indazole-3-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-5-18-13(17)12-10-8-9(14(2,3)4)6-7-11(10)15-16-12/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

OMELFXOZPWJKJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)C(C)(C)C

Origin of Product

United States

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